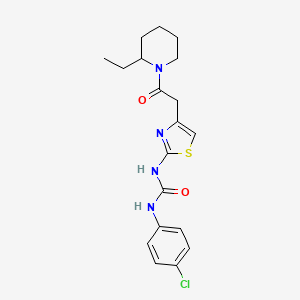
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU is a thiazolidinone derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is not fully understood, but it is believed to act through multiple pathways. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and aldose reductase. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been shown to improve glucose and lipid metabolism by activating the PPARγ pathway. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. One area of research is the development of more potent and selective analogs of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea that can be used as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. Finally, further research is needed to determine the safety and efficacy of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea in animal and human studies.
Métodos De Síntesis
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isocyanate with 2-ethylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through the reaction of the thiazolidinone intermediate with urea.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-2-16-5-3-4-10-24(16)17(25)11-15-12-27-19(22-15)23-18(26)21-14-8-6-13(20)7-9-14/h6-9,12,16H,2-5,10-11H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINKGLUVCVQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)

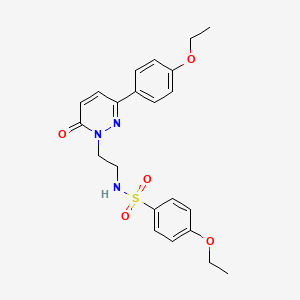


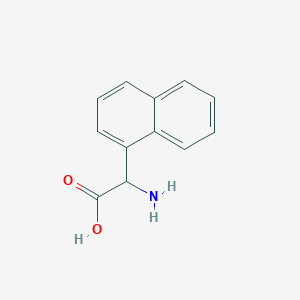
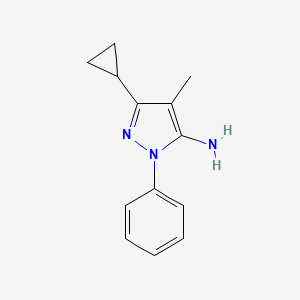
![N-(2,4-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622624.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)
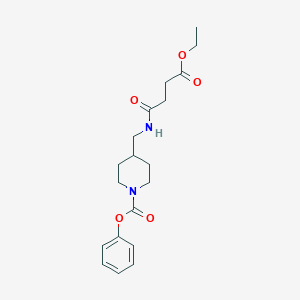
![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)
